molecular formula C19H20Cl2N2O2 B11556034 2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

2-(4-butylphenoxy)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11556034
M. Wt: 379.3 g/mol
InChI Key: PQVBAAIYVUDALR-WSDLNYQXSA-N
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Description

2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by its complex molecular structure, which includes a butylphenoxy group and a dichlorophenylmethylidene group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide typically involves the reaction of 4-butylphenol with 2,6-dichlorobenzaldehyde in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions, with the temperature maintained at around 110°C for several hours. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The pathways involved in this process include the inhibition of enzyme activity and the modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-butylphenoxy)-N’-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide is unique due to its specific molecular structure, which imparts distinct chemical properties and biological activities.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(2,6-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C19H20Cl2N2O2/c1-2-3-5-14-8-10-15(11-9-14)25-13-19(24)23-22-12-16-17(20)6-4-7-18(16)21/h4,6-12H,2-3,5,13H2,1H3,(H,23,24)/b22-12+

InChI Key

PQVBAAIYVUDALR-WSDLNYQXSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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